molecular formula C7H11ClN2O2 B1460028 2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride CAS No. 1354952-67-2

2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride

Cat. No. B1460028
M. Wt: 190.63 g/mol
InChI Key: KJOKDADZBZQYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions that the compound undergoes, including the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • 4-Hydroxy-2-quinolones

    • Application: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
    • Method: Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
    • Results: This class of compounds is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
  • Imidazo [4,5-b]pyridine and Imidazo [4,5-c]pyridine Derivatives

    • Application: These compounds have a structural resemblance to purines, making them significant in therapeutic research. They play a crucial role in numerous disease conditions .
    • Method: New preparative methods for the synthesis of imidazopyridines using various catalysts have been described .
    • Results: They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
  • Methoxyamine
    • Application: Methoxyamine has potential medicinal uses. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis .
    • Method: Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .
    • Results: This agent may potentiate the anti-tumor activity of alkylating agents .
  • ®-2-(Methoxymethyl)pyrrolidine hydrochloride
    • Application: This compound is used in chemical synthesis .
    • Method: The specific methods of application or experimental procedures are not provided .
    • Results: The outcomes of its use in chemical synthesis are not specified .

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or studies to further understand its mechanism of action.


properties

IUPAC Name

2-(methoxymethyl)-4-methyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5-3-7(10)9-6(8-5)4-11-2;/h3H,4H2,1-2H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOKDADZBZQYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 2
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 3
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 4
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 5
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride
Reactant of Route 6
2-(Methoxymethyl)-6-methylpyrimidin-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.